Nemonoxacin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nemonoxacin-d4 is a deuterium-labeled derivative of nemonoxacin, a non-fluorinated quinolone antibacterial agent. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant pathogens . The deuterium labeling in this compound is primarily used for pharmacokinetic studies and drug metabolism research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nemonoxacin-d4 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the nemonoxacin structure are replaced with deuterium. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous flow systems optimized for high yield and enantioselectivity. Machine learning algorithms are sometimes employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Nemonoxacin-d4, like its parent compound nemonoxacin, undergoes various chemical reactions, including:
Oxidation: Nemonoxacin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert nemonoxacin to its reduced forms.
Substitution: Nemonoxacin can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of nemonoxacin .
Scientific Research Applications
Nemonoxacin-d4 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential in treating bacterial infections, including those caused by resistant strains.
Industry: Utilized in the development and optimization of antibacterial formulations.
Mechanism of Action
Nemonoxacin-d4, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different chemical structure.
Moxifloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with activity against a range of bacterial pathogens.
Uniqueness of Nemonoxacin-d4
This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens compared to fluoroquinolones. Additionally, the deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into drug behavior in biological systems .
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-[(3S,5S)-3-amino-2,2,6,6-tetradeuterio-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2 |
InChI Key |
AVPQPGFLVZTJOR-ORNRWCBTSA-N |
Isomeric SMILES |
[2H]C1([C@H](C[C@@H](C(N1C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)([2H])[2H])N)C)[2H] |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.